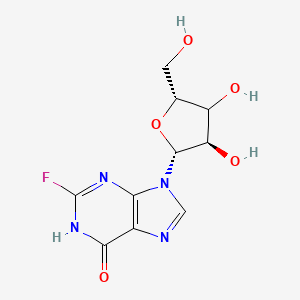

![molecular formula C₃₀H₃₁NO₃ B1140795 (2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone CAS No. 120013-75-4](/img/structure/B1140795.png)

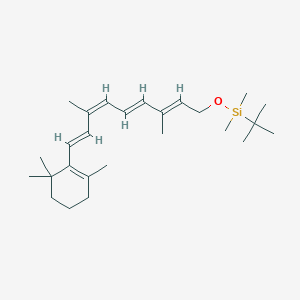

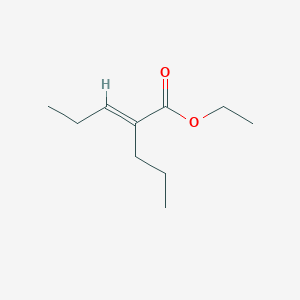

(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone, also known as 2Z-5-benzyloxy-2-benzyl-4-piperidinylmethylene-6-methoxy-1-indanone, is a novel synthetic compound that has been studied for its potential applications in scientific research. It is a colorless crystalline solid with a molecular weight of 454.6 g/mol and a melting point of 95-97°C. The compound has been found to be highly soluble in methanol and ethanol, and slightly soluble in water.

Applications De Recherche Scientifique

Neurology Research

This compound is used in neurology research . It is a derivative of benzylalkylpiperidine and acts as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer’s, Huntington’s, and Parkinson’s .

Selective Debenzylation

The compound can be used in the selective debenzylation of 1-benzyloxy-4-methoxy benzene . Debenzylation is a process where a benzyl group is removed from an organic compound. This process is important in the synthesis of various pharmaceuticals and fine chemicals .

Photocatalytic Intermolecular Carboarylation

The compound can be used in photocatalytic intermolecular carboarylation of alkenes by cleaving inert C–O bonds . This process is important in the synthesis of complex organic molecules and has potential applications in the pharmaceutical industry .

Photoredox Catalysis

The compound can be used in photoredox catalysis with visible light . Photoredox catalysis is a type of catalysis that involves the use of light to excite a photocatalyst, which can then transfer electrons to other molecules. This process is used in a variety of chemical reactions, including the synthesis of complex organic molecules .

Oxygen Reduction Reaction

The compound can be used in the oxygen reduction reaction (ORR) . ORR is a key process in fuel cells and metal-air batteries, which are important technologies for renewable energy .

Propriétés

IUPAC Name |

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOJSAUUVSMJBP-QQXSKIMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C(=O)C2=C1)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.